molecular formula C14H16N2O3S2 B489734 N-{4-[(ethylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide CAS No. 692746-19-3

N-{4-[(ethylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide

Cat. No.: B489734
CAS No.: 692746-19-3
M. Wt: 324.4g/mol
InChI Key: GGCOXPZBLVRQLE-UHFFFAOYSA-N
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Description

N-{4-[(ethylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes an ethylamino sulfonyl group attached to a phenyl ring, and a thienyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(ethylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-thiopheneacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(ethylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated derivatives of the thienyl ring.

Scientific Research Applications

N-{4-[(ethylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(ethylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic outcome.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(methylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide
  • N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide
  • N-{4-[(butylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide

Uniqueness

N-{4-[(ethylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide stands out due to its specific ethylamino sulfonyl group, which imparts unique chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets, making it a more potent compound in various applications compared to its analogs.

Biological Activity

N-{4-[(ethylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is an organic compound that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H14N2O2S
  • Molecular Weight : 242.295 g/mol
  • Functional Groups : Acetamide, sulfonamide, thienyl

The compound features a sulfonamide group attached to a phenyl ring and an acetamide moiety linked to a thienyl group. This unique structure is thought to contribute to its biological activity.

Anticancer Activity

This compound exhibits significant anticancer properties through several mechanisms:

  • Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.
  • Enzyme Inhibition : The compound inhibits various enzymes, including:
    • Carbonic anhydrase (CA)
    • Matrix metalloproteinases (MMPs)
    • Cyclin-dependent kinases (CDKs)
    • Histone deacetylases (HDACs)

These actions disrupt critical cellular processes involved in tumor growth and metastasis.

Anti-inflammatory Activity

The acetamide functional group is associated with anti-inflammatory effects. Studies indicate that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation.

Ion Transport Modulation

Research has shown that this compound can stimulate chloride-bicarbonate exchange in certain cell types. This activity is crucial for maintaining cellular pH balance and fluid secretion, which may have implications for respiratory health and fluid regulation in tissues.

In Vitro Studies

A series of in vitro studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance:

  • Breast Cancer (MCF-7) : Exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition.
  • Lung Carcinoma (A549) : Showed promising antiproliferative activity, suggesting potential for lung cancer treatment .

Case Studies

  • Case Study on Bone Health :
    • A study explored the role of this compound in osteoclast differentiation and bone resorption. Results indicated that the compound could potentially enhance bone health by regulating osteoclastic activity, which is crucial for bone remodeling.
  • Anti-inflammatory Applications :
    • Clinical observations noted improvements in inflammatory markers in patients treated with compounds similar to this compound, supporting its use in managing inflammatory diseases.

Comparative Analysis with Analogous Compounds

Compound NameKey FeaturesUnique Aspects
N-{4-[(diethylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamideDiethylamine moietyIncreased steric hindrance
N-{4-acetylsulfamoylphenyl}-acetamideAcetyl groupPotentially different pharmacokinetics
N-{4-(aminosulfonyl)phenyl}-acetamideNo thienyl groupFocus on sulfonamide activity

This compound stands out due to its unique combination of structural features that may confer distinct biological properties compared to its analogs.

Properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-2-15-21(18,19)13-7-5-11(6-8-13)16-14(17)10-12-4-3-9-20-12/h3-9,15H,2,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCOXPZBLVRQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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